REACTION_CXSMILES
|
I[C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1.[N:12]1[C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][C:15]=2[NH:14][CH:13]=1.N1C2C(=CC=C3C=2N=CC=C3)C=CC=1.C([O-])([O-])=O.[Cs+].[Cs+].Cl>C1(C)C(C)=CC=CC=1.[OH-].[Na+].C(=C/C(/C=C/C1C=CC=CC=1)=O)\C1C=CC=CC=1>[N:12]1([C:2]2[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:4][CH:3]=2)[C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][C:15]=2[N:14]=[CH:13]1 |f:3.4.5,8.9|
|
Name
|
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
IC1=CC=C(C=C1)CC(=O)O
|
Name
|
|
Quantity
|
2.98 g
|
Type
|
reactant
|
Smiles
|
N1=CNC2=C1C=CC=C2
|
Name
|
|
Quantity
|
3.33 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC2=CC=C3C=CC=NC3=C12
|
Name
|
Cs2CO3
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
197 mg
|
Type
|
catalyst
|
Smiles
|
C(/C1=CC=CC=C1)=C\C(=O)/C=C/C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
125 °C
|
Type
|
CUSTOM
|
Details
|
is stirred for 88 hours at 125° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture obtained
|
Type
|
TEMPERATURE
|
Details
|
to cool to rt
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The concentration residue obtained
|
Type
|
CUSTOM
|
Details
|
the mixture obtained
|
Type
|
EXTRACTION
|
Details
|
is extracted with EtOAc
|
Type
|
CUSTOM
|
Details
|
The pH of the aqueous layer obtained
|
Type
|
FILTRATION
|
Details
|
A precipitate forms and is collected by vacuum filtration (batch 1)
|
Type
|
FILTRATION
|
Details
|
is collected by vacuum filtration
|
Type
|
CUSTOM
|
Details
|
The aqueous phase from the filtrate obtained
|
Type
|
EXTRACTION
|
Details
|
is extracted with CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The concentration residue obtained (batch 2)
|
Type
|
CUSTOM
|
Details
|
triturated in Et2O
|
Reaction Time |
88 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(C=NC2=C1C=CC=C2)C2=CC=C(C=C2)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.58 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |